Rimexolone

Description

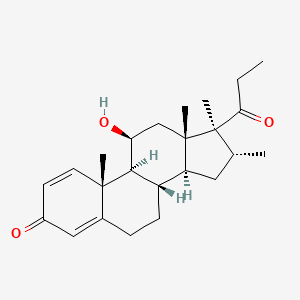

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTRZHGPGKRAFB-OOKHYKNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Rimexolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

49697-38-3 | |

| Record name | Rimexolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49697-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimexolone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimexolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMEXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rimexolone's Interaction with Glucocorticoid Receptors: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of rimexolone, a synthetic corticosteroid, at the glucocorticoid receptor (GR). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways.

Core Mechanism of Action

This compound is a potent agonist of the glucocorticoid receptor.[1][2] Its anti-inflammatory effects are mediated through the classical glucocorticoid signaling pathway. Upon entering a target cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus.[3][4]

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortins, which inhibit phospholipase A2 and subsequently block the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are key regulators of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Quantitative Analysis of this compound-Glucocorticoid Receptor Interaction

The binding affinity of this compound to the glucocorticoid receptor has been quantified relative to other corticosteroids. While specific dissociation constants (Kd) and functional assay values (EC50/IC50) for this compound are not widely reported in publicly available literature, its relative binding affinity provides a strong indication of its potency.

| Compound | Relative Binding Affinity (RBA)¹ | Tissue Source |

| Dexamethasone | 100 | Human Synovial Tissue |

| This compound | 130 | Human Synovial Tissue |

| Flunisolide | 190 | Human Synovial Tissue |

| This compound Metabolites² | Decreased affinity | Human Synovial Tissue |

¹Relative binding affinity is expressed relative to dexamethasone (RBA = 100). ²Metabolites of this compound, such as those hydroxylated at the C17 side-chain, show reduced binding affinity to the glucocorticoid receptor.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of glucocorticoids like this compound, several key experiments are routinely performed. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and the workflows of essential experimental protocols.

References

- 1. Binding affinities of this compound (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Rimexolone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimexolone is a potent synthetic glucocorticoid renowned for its anti-inflammatory properties, particularly in ophthalmic applications. This technical guide provides a comprehensive overview of the chemical architecture and synthetic pathways of this compound. It is intended to serve as a detailed resource for researchers, chemists, and pharmaceutical scientists engaged in the study and development of steroidal anti-inflammatory agents. This document elucidates the structural features of the molecule, details a key synthetic route from Prednisolone, and presents relevant physicochemical data in a structured format.

Chemical Structure of this compound

This compound is a C24 steroid derivative with a pregnane skeleton. Its systematic IUPAC name is (8S,9S,10R,11S,13S,14S,16R,17S)-11-Hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one. The molecule is characterized by a polycyclic structure common to corticosteroids, which is fundamental to its biological activity.

The chemical formula for this compound is C₂₄H₃₄O₃, and it has a molecular weight of approximately 370.53 g/mol . The stereochemistry of this compound is crucial for its interaction with the glucocorticoid receptor. It possesses eight defined stereocenters, contributing to its specific three-dimensional conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄O₃ | [1] |

| Molecular Weight | 370.53 g/mol | [1] |

| CAS Number | 49697-38-3 | |

| Melting Point | 258-268 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Practically insoluble in water |

Synthesis of this compound

A notable synthetic route to this compound commences from the readily available corticosteroid, Prednisolone. This multi-step synthesis involves a series of chemical transformations to introduce the requisite functional groups and stereochemistry. The following sections detail the experimental protocol for a key nine-step synthesis.

Synthetic Scheme

The overall transformation from Prednisolone to this compound can be visualized as a sequence of protection, methylation, and functional group manipulations.

Caption: Synthetic workflow for this compound from Prednisolone.

Experimental Protocols

The following protocols are based on established synthetic methodologies.

Step 1: Synthesis of 21-Iodo-prednisolone

-

Methodology: To a solution of Prednisolone in a suitable solvent such as pyridine, a source of iodine, for example, iodine monochloride or N-iodosuccinimide, is added at a controlled temperature, typically around 0-5 °C. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by extraction and purified by crystallization.

Step 2: Synthesis of 21-Deoxy-21-iodoprednisolone

-

Methodology: The 21-iodo intermediate is subjected to a reduction reaction. A common method involves the use of a reducing agent like sodium iodide in a solvent such as acetone. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the product is isolated through extraction and purified.

Step 3: Protection of the 3- and 20-Keto Groups

-

Methodology: The ketone functionalities at positions 3 and 20 are protected as semicarbazones. This is achieved by reacting the steroid with semicarbazide hydrochloride in a buffered aqueous acetic acid solution. The reaction mixture is heated, and the resulting bis-semicarbazone precipitates and is collected by filtration.

Step 4: Hydrolysis and Formation of 17α-Hydroxyprogesterone derivative

-

Methodology: The protective groups are selectively removed under acidic conditions to regenerate the ketone at position 3 and hydrolyze the C20-semicarbazone, leading to a 17α-hydroxyprogesterone derivative. This is typically carried out using a mineral acid in an aqueous organic solvent mixture.

Step 5: Enolate Formation

-

Methodology: The 17α-hydroxyprogesterone derivative is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.

Step 6: 16α-Methylation

-

Methodology: The generated enolate is then quenched with a methylating agent, such as methyl iodide, to introduce the methyl group at the 16α-position. The stereoselectivity of this step is critical and is influenced by the reaction conditions.

Step 7: 17α-Propionylation

-

Methodology: The 17α-hydroxyl group is acylated using propionic anhydride or propionyl chloride in the presence of a base, such as pyridine or a tertiary amine, to form the 17α-propionyl ester.

Step 8: Deprotection

-

Methodology: The final step involves the removal of any remaining protecting groups under appropriate conditions to yield this compound. This may involve acidic or basic hydrolysis depending on the protecting groups used.

Step 9: Purification

-

Methodology: The crude this compound is purified by recrystallization from a suitable solvent system, such as acetone/water or methanol, to afford the final product as a crystalline solid.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and characterization of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 2: Summary of Synthetic Data

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | 21-Iodo-prednisolone | Prednisolone | I₂, Pyridine | ~85 |

| 2 | 21-Deoxy-21-iodoprednisolone | 21-Iodo-prednisolone | NaI, Acetone | ~90 |

| 3 | 3,20-Bis-semicarbazone derivative | 21-Deoxy-21-iodoprednisolone | Semicarbazide HCl, NaOAc | ~95 |

| 4 | 17α-Hydroxyprogesterone derivative | 3,20-Bis-semicarbazone derivative | HCl, H₂O | ~80 |

| 5 & 6 | 16α-Methyl derivative | 17α-Hydroxyprogesterone derivative | LiN(TMS)₂, MeI | ~82 |

| 7 | 17α-Propionyl derivative | 16α-Methyl derivative | Propionic anhydride, Pyridine | ~90 |

| 8 | This compound | 17α-Propionyl derivative | Acid/Base Hydrolysis | ~97 |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a key synthetic route for the anti-inflammatory steroid, this compound. The provided information on its physicochemical properties and the step-by-step synthetic protocol from Prednisolone offers a valuable resource for professionals in the field of medicinal chemistry and drug development. The structured presentation of data and the visual representation of the synthetic workflow are intended to facilitate a deeper understanding of this important pharmaceutical compound.

References

In Vivo and In Vitro Models for Elucidating the Therapeutic Effects of Rimexolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimexolone is a synthetic glucocorticoid with potent anti-inflammatory properties, primarily used in ophthalmology to treat postoperative inflammation and anterior uveitis.[1][2][3][4] Its efficacy stems from its action as a glucocorticoid receptor (GR) agonist, leading to the modulation of inflammatory pathways.[5] This technical guide provides an in-depth overview of the key in vivo and in vitro models utilized to study the pharmacological effects of this compound. The content herein details experimental protocols, summarizes quantitative data, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this field.

In Vitro Models

In vitro models are indispensable for dissecting the molecular mechanisms of this compound's action at the cellular level. These models allow for controlled investigation of its anti-inflammatory effects, receptor binding affinity, and influence on specific signaling cascades.

Inhibition of Pro-inflammatory Cytokine Secretion

A crucial aspect of this compound's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines. Human corneal epithelial cells provide a relevant in vitro system to model ocular surface inflammation.

Experimental Protocol:

-

Cell Culture: Human corneal epithelial cells are cultured in an appropriate growth medium until they reach a suitable confluence.

-

Induction of Inflammation: Inflammation is induced by exposing the cells to hypertonic media, which stimulates the secretion of pro-inflammatory cytokines.

-

Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control. Dexamethasone is often used as a positive control.

-

Cytokine Quantification: After a specified incubation period, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound in inhibiting cytokine secretion.

Quantitative Data:

| Model System | Cytokine Inhibited | This compound IC50 | Comparator | Comparator IC50 | Reference |

| Human Corneal Epithelial Cells | IL-1β, IL-6, IL-8, TNF-α | <10 nM | Dexamethasone | <10 nM |

Glucocorticoid Receptor (GR) Binding Affinity

Understanding the binding affinity of this compound to its primary target, the glucocorticoid receptor, is fundamental to characterizing its potency. Competitive binding assays are employed to determine the relative binding affinity (RBA) of this compound compared to a reference glucocorticoid like dexamethasone.

Experimental Protocol:

-

Receptor Preparation: A source of glucocorticoid receptors is required, typically from human synovial tissue or recombinant human GR.

-

Radioligand Binding: A radiolabeled glucocorticoid (e.g., ³H-dexamethasone) is used as the ligand.

-

Competitive Binding: The radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound or other competitors (e.g., flunisolide, dexamethasone).

-

Separation and Detection: The receptor-bound and free radioligand are separated, and the amount of bound radioactivity is measured.

-

Data Analysis: The concentration of this compound that displaces 50% of the radioligand is used to calculate its relative binding affinity. The RBA is typically expressed relative to dexamethasone (RBA = 100).

Quantitative Data:

| Receptor Source | Compound | Relative Binding Affinity (RBA) | Reference |

| Human Synovial Tissue | This compound | 130 | |

| Human Synovial Tissue | Dexamethasone | 100 | |

| Human Synovial Tissue | Flunisolide | 190 |

In Vivo Models

In vivo models are essential for evaluating the efficacy and safety of this compound in a complex biological system, providing insights into its therapeutic potential for treating inflammatory conditions.

Endotoxin-Induced Uveitis (EIU) in Rabbits

The EIU model in rabbits is a well-established and relevant model for studying acute anterior uveitis, a primary indication for this compound. This model mimics the inflammatory cascade seen in human uveitis.

Experimental Protocol:

-

Animal Model: New Zealand White rabbits are commonly used for this model.

-

Induction of Uveitis: A sterile solution of lipopolysaccharide (LPS) from E. coli or Salmonella typhimurium is injected into the vitreous humor of one eye to induce uveitis. The contralateral eye can serve as a control.

-

Treatment: Animals are treated topically with this compound ophthalmic suspension (e.g., 1%) or a vehicle control at specified time points before and/or after LPS injection.

-

Clinical Assessment: The severity of uveitis is assessed at various time points using a slit-lamp biomicroscope to grade parameters such as conjunctival redness, iris hyperemia, and aqueous flare.

-

Aqueous Humor Analysis: At the end of the study, aqueous humor is collected to quantify inflammatory cell infiltration (leukocyte count) and protein concentration (a measure of blood-aqueous barrier breakdown).

-

Histopathology: Eyes are enucleated, fixed, and sectioned for histological examination to assess inflammatory cell infiltration in the iris and ciliary body.

Quantitative Data:

Clinical studies in patients with uveitis provide valuable quantitative data on this compound's efficacy.

| Study Population | Treatment | Outcome Measure | Result | Reference |

| Patients with Anterior Uveitis | This compound 1% vs. Prednisolone Acetate 1% | Change in Anterior Chamber Cells and Flare | No clinically significant difference between treatments. | |

| Patients with Anterior Uveitis | This compound 1% vs. Prednisolone Acetate 1% | Incidence of IOP increase (≥10 mmHg) | Prednisolone was 1.7 to 8 times more likely to cause a significant IOP increase. |

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used acute inflammatory model to screen for the anti-inflammatory activity of test compounds.

Experimental Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

-

Treatment: this compound or a reference anti-inflammatory drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, at a specific time before the carrageenan injection.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.

-

Biochemical Analysis: At the end of the experiment, the inflamed paw tissue can be excised to measure levels of inflammatory mediators such as prostaglandins and cytokines, or to assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Quantitative Data:

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. Upon binding to the cytosolic GR, the complex translocates to the nucleus where it can transactivate anti-inflammatory genes and transrepress pro-inflammatory transcription factors like NF-κB and AP-1.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The effects of this compound 1% in postoperative inflammation after cataract extraction. A double-masked placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of ocular inflammation after cataract extraction with this compound 1% ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding affinities of this compound (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Rimexolone in Ophthalmic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimexolone is a synthetic corticosteroid of the glucocorticoid class, specifically designed for topical ophthalmic use. It has demonstrated potent anti-inflammatory properties with a favorable safety profile, particularly concerning its lower propensity to elevate intraocular pressure (IOP) compared to other potent corticosteroids. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding characteristics, anti-inflammatory effects, and impact on intraocular pressure. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals in their understanding and application of this compound in ophthalmic research.

Mechanism of Action

This compound, like other corticosteroids, exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors (GR).[1][2] As a glucocorticoid receptor agonist, its primary mechanism involves the modulation of gene expression.[2]

Glucocorticoid Receptor Binding and Activation

The lipophilic nature of this compound allows it to readily penetrate the cell membrane and bind to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the activated this compound-GR complex into the nucleus.

Genomic and Non-Genomic Effects

Once in the nucleus, the this compound-GR complex can modulate gene transcription through two primary pathways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to the increased transcription of proteins such as annexin A1 (lipocortin-1) and others that suppress inflammation.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

A key aspect of this compound's anti-inflammatory action is its ability to inhibit the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes. This is achieved by inducing the synthesis of annexin A1, which in turn inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes. The inhibition of PLA2 prevents the formation of arachidonic acid, the precursor for both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively.[2]

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound's mechanism of action involves binding to the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes like annexin A1 and transrepression of pro-inflammatory transcription factors.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamics of this compound from various in vitro and in vivo studies.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) | Reference Compound | Tissue Source |

| This compound | 130 | Dexamethasone (RBA = 100) | Human Synovial Tissue |

| Flunisolide | 190 | Dexamethasone (RBA = 100) | Human Synovial Tissue |

Data from Hochhaus G, et al. (1990).[3]

Table 2: In Vitro Anti-inflammatory Potency

| Cell Type | Inflammatory Stimulus | Measured Cytokines | IC50 (this compound) | Comparator | IC50 (Comparator) |

| Human Corneal Epithelial Cells | Hypertonic Media | IL-1β, IL-6, IL-8, TNF-α | <10 nM | Dexamethasone | <10 nM |

Data from Gamache DA, et al. (2004).

Table 3: Clinical Efficacy in Uveitis (Comparison with Prednisolone Acetate 1%)

| Study Outcome | This compound 1% | Prednisolone Acetate 1% | p-value |

| Anterior Chamber Cell Scores | No statistically significant difference | No statistically significant difference | >0.05 |

| Anterior Chamber Flare Scores | No statistically significant difference (except at Day 28 in one study) | No statistically significant difference (except at Day 28 in one study) | P=0.04 (Day 28, Study 1) |

Data from Foster CS, et al. (1996).

Table 4: Effect on Intraocular Pressure (IOP) in Steroid Responders

| Parameter | This compound 1.0% | Fluorometholone 0.1% | Dexamethasone Sodium Phosphate 0.1% | Prednisolone Acetate 1.0% |

| Number of subjects with ≥10 mm Hg IOP increase | No significant difference | No significant difference | Significantly more than this compound (P = .001) | Significantly more than this compound (P < .001) |

| Mean weeks to ≥10 mm Hg IOP increase | No significant difference | No significant difference | Significantly shorter than this compound | Significantly shorter than this compound |

Data from Leibowitz HM, et al. (1996).

Key Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Methodology:

-

Tissue Preparation: Cytosolic fractions containing glucocorticoid receptors are prepared from a relevant tissue source (e.g., human synovial tissue).

-

Radioligand: A radiolabeled glucocorticoid with high affinity for the receptor (e.g., [³H]-dexamethasone) is used.

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound or other competitor compounds.

-

Separation: Bound and free radioligand are separated using a technique such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated relative to a standard compound (e.g., dexamethasone).

Experimental Workflow for Glucocorticoid Receptor Binding Assay

Caption: Workflow for determining the glucocorticoid receptor binding affinity of this compound using a competitive radioligand binding assay.

In Vivo Model: Lacrimal Gland Inflammation-Induced Dry Eye in Rabbits

Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model of dry eye disease.

Methodology:

-

Animal Model: New Zealand White rabbits are used.

-

Induction of Dry Eye: Lacrimal gland inflammation is induced by injecting the T-lymphocyte mitogen Concanavalin A (Con A) into the lacrimal gland.

-

Treatment: this compound ophthalmic suspension (at varying concentrations) or vehicle is administered topically to the eyes of the rabbits.

-

Outcome Measures:

-

Tear Break-up Time (TBUT): Measured daily using sodium fluorescein to assess tear film stability.

-

Corneal Staining: The integrity of the corneal epithelium is assessed by quantifying the uptake of methylene blue dye using spectrophotometry.

-

-

Data Analysis: The effects of this compound on TBUT and corneal staining are compared to the vehicle-treated group.

This protocol is based on the study by Gamache DA, et al. (2004).

Clinical Trial: Evaluation of Efficacy in Anterior Uveitis

Objective: To compare the efficacy and safety of this compound 1% ophthalmic suspension with prednisolone acetate 1% in the treatment of anterior uveitis.

Methodology:

-

Study Design: A multicenter, randomized, double-masked, parallel-group clinical trial.

-

Patient Population: Patients with acute or chronic anterior uveitis.

-

Treatment Regimen:

-

Week 1: One to two drops instilled hourly during waking hours.

-

Week 2: One to two drops instilled every two hours during waking hours.

-

Week 3: One to two drops instilled four times daily.

-

Week 4: Tapering of the dose.

-

-

Efficacy Assessment:

-

Anterior Chamber Cells and Flare: Graded at baseline and at specified follow-up visits using a standardized scale (e.g., SUN grading scheme).

-

-

Safety Assessment:

-

Intraocular Pressure (IOP): Measured at each visit.

-

Adverse events are recorded.

-

-

Data Analysis: Comparison of the changes in anterior chamber cell and flare scores, and the incidence of IOP elevation between the two treatment groups.

Standardization of Uveitis Nomenclature (SUN) Grading for Anterior Chamber Cells

| Grade | Number of Cells in a 1x1 mm Slit Beam Field |

| 0 | <1 |

| 0.5+ | 1-5 |

| 1+ | 6-15 |

| 2+ | 16-25 |

| 3+ | 26-50 |

| 4+ | >50 |

Data from the Standardization of Uveitis Nomenclature (SUN) Working Group.

Standardization of Uveitis Nomenclature (SUN) Grading for Anterior Chamber Flare

| Grade | Description |

| 0 | Complete absence of flare |

| 1+ | Faint flare |

| 2+ | Moderate flare (iris and lens details clear) |

| 3+ | Marked flare (iris and lens details hazy) |

| 4+ | Intense flare (fibrin or plastic aqueous) |

Data from the Standardization of Uveitis Nomenclature (SUN) Working Group.

Clinical Trial: Assessment of Intraocular Pressure in Steroid Responders

Objective: To compare the potential of this compound 1.0% to elevate intraocular pressure (IOP) with that of other corticosteroids in known steroid responders.

Methodology:

-

Study Design: A double-masked, randomized, crossover study.

-

Patient Population: Asymptomatic individuals with a documented history of a significant IOP increase in response to topical corticosteroids.

-

Steroid Challenge: To confirm steroid responsiveness, patients are challenged with a potent corticosteroid (e.g., dexamethasone or prednisolone acetate).

-

Washout Period: A medication-free period to allow IOP to return to baseline.

-

Treatment Periods: Patients are randomized to receive either this compound or a comparator corticosteroid (e.g., fluorometholone) for a specified period (e.g., 6 weeks), followed by a washout period and then crossover to the other treatment.

-

Outcome Measure: The primary outcome is the change in IOP from baseline. The number of patients experiencing a clinically significant IOP elevation (e.g., ≥10 mmHg) is also assessed.

-

Data Analysis: Comparison of the IOP changes and the incidence of significant IOP elevation between the treatment groups.

Logical Relationship for Steroid Responder IOP Study

Caption: A crossover study design is often employed to assess the intraocular pressure effects of corticosteroids in steroid responders.

Conclusion

The pharmacodynamics of this compound are well-characterized, establishing it as a potent anti-inflammatory agent with a clear mechanism of action centered on the glucocorticoid receptor. Its high receptor binding affinity translates to effective modulation of inflammatory gene expression, leading to the inhibition of key inflammatory pathways. Preclinical and clinical studies have consistently demonstrated its efficacy in managing ocular inflammation, comparable to that of more potent corticosteroids, but with a significantly lower risk of inducing clinically significant elevations in intraocular pressure. This favorable benefit-to-risk profile makes this compound a valuable therapeutic option in ophthalmic medicine and an important compound for continued research in the development of even safer and more effective ocular anti-inflammatory drugs. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working in this field.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Binding affinities of this compound (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Rimexolone's Molecular Impact on Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which rimexolone, a synthetic glucocorticoid, modulates inflammatory pathways. It is designed to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mode of action, experimental validation, and effects on key signaling cascades.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

This compound exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms: transactivation and transrepression.

Transactivation involves the GR binding to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins. One of the key proteins induced via this mechanism is Annexin A1 (Lipocortin-1) . Annexin A1 is an inhibitor of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound effectively blocks the downstream synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[1]

Transrepression , a major contributor to the anti-inflammatory effects of glucocorticoids, involves the GR interfering with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . This interference does not typically involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory genes.[2][3]

Below is a diagram illustrating the overarching mechanism of this compound's action.

Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibitory effect of glucocorticoids on NF-κB is a key aspect of their anti-inflammatory potency.

This compound, through the activated GR, is understood to inhibit NF-κB signaling primarily through transrepression. This can occur via several proposed mechanisms:

-

Direct Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[3]

-

Induction of IκBα: Glucocorticoids can increase the transcription of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Competition for Co-activators: The GR and NF-κB can compete for limited pools of transcriptional co-activators, such as CREB-binding protein (CBP) and p300.

The following diagram outlines the transrepression of the NF-κB pathway by the this compound-activated GR.

References

Investigating the Anti-inflammatory Properties of Rimexolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimexolone is a synthetic glucocorticoid with potent anti-inflammatory properties, primarily utilized in ophthalmology for the management of postoperative inflammation and anterior uveitis. Its mechanism of action is centered on its activity as a glucocorticoid receptor agonist. This technical guide provides an in-depth analysis of the anti-inflammatory characteristics of this compound, presenting quantitative data on its efficacy, detailing experimental protocols for its evaluation, and visualizing the key signaling pathways involved in its therapeutic effects.

Introduction

This compound is a corticosteroid designed for topical ophthalmic use.[1] It effectively suppresses the inflammatory response to a variety of mechanical, chemical, or immunological insults.[2][3] By activating the glucocorticoid receptor, this compound modulates gene expression to exert its anti-inflammatory effects, which include the inhibition of edema, cellular infiltration, capillary dilatation, and fibroblastic proliferation.[2][3] This guide serves as a comprehensive resource for understanding the molecular and cellular mechanisms underpinning the anti-inflammatory actions of this compound.

Mechanism of Action

This compound's primary mechanism of action is agonism of the glucocorticoid receptor (GR). As a lipophilic molecule, it diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This genomic pathway leads to two main anti-inflammatory outcomes:

-

Transactivation: The GR complex upregulates the expression of anti-inflammatory proteins. A key protein in this process is lipocortin-1 (also known as annexin A1).

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

Glucocorticoid Receptor Signaling Pathway

The binding of this compound to the glucocorticoid receptor initiates a cascade of events that ultimately alters the synthesis of proteins involved in the inflammatory response.

References

Rimexolone's Effect on Cytokine Production in Human Corneal Epithelial Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rimexolone is a synthetic corticosteroid with potent anti-inflammatory properties utilized in ophthalmology for the management of postoperative inflammation and anterior uveitis.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects, specifically focusing on its impact on cytokine production in human corneal epithelial cells (HCECs). Corticosteroids, as a class, suppress inflammatory responses by modulating the expression of a wide array of genes involved in the inflammatory cascade.[1][3] In HCECs, this compound has been demonstrated to be a potent inhibitor of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4] The primary mechanism for this inhibition is through the glucocorticoid receptor (GR)-mediated suppression of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This document details the quantitative effects of this compound on cytokine secretion, outlines the experimental protocols for assessing these effects, and provides visual representations of the pertinent signaling pathways.

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory actions of this compound are initiated by its binding to the cytosolic Glucocorticoid Receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.

Upon binding of this compound, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus. Inside the nucleus, the activated this compound-GR complex modulates gene expression through several mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to an increase in the transcription of anti-inflammatory proteins like lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins and leukotrienes.

-

Transrepression: The activated GR can suppress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1). This "tethering" mechanism is considered central to the anti-inflammatory effects of glucocorticoids.

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data: this compound's Inhibition of Cytokine Production

Studies have quantitatively assessed the efficacy of this compound in suppressing the production of pro-inflammatory cytokines by HCECs. In an in-vitro model where HCECs were stimulated with hypertonic media to mimic dry eye conditions, this compound demonstrated a potent, dose-dependent inhibition of several key cytokines. The half-maximal inhibitory concentration (IC50) was found to be equipotent to that of dexamethasone, a well-characterized potent corticosteroid.

| Cytokine | Stimulus | Cell Type | This compound IC50 | Reference |

| IL-1β | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM | |

| IL-6 | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM | |

| IL-8 | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM | |

| TNF-α | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM |

Table 1: Summary of this compound's Inhibitory Effect on Cytokine Secretion in HCECs.

The NF-κB Signaling Pathway: A Key Target of this compound

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response. In ocular surface diseases, various stimuli, including hyperosmolarity, pathogens, and pro-inflammatory cytokines like TNF-α and IL-1β, can activate the NF-κB pathway in corneal epithelial cells.

The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory mediators, including IL-1β, IL-6, IL-8, and TNF-α.

This compound, through the activated GR, exerts its powerful anti-inflammatory effect by intervening in this pathway. The activated GR complex can physically interact with the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription. This transrepression mechanism effectively shuts down the production of a wide range of inflammatory cytokines.

Figure 2: NF-κB Signaling and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on HCEC cytokine production.

Primary Human Corneal Epithelial Cell (HCEC) Culture

This protocol is adapted from established methods for isolating and culturing primary HCECs.

-

Tissue Procurement: Obtain human donor corneoscleral rims from an eye bank, maintained in a suitable storage medium.

-

Cell Isolation:

-

Wash the tissue three times with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) containing antibiotics.

-

Incubate the tissue in a Dispase II solution to separate the epithelial sheet from the underlying stroma.

-

Collect the epithelial sheet and incubate in a 0.05% Trypsin-EDTA solution to dissociate the cells.

-

Neutralize the trypsin with an equal volume of trypsin-neutralizing solution (e.g., medium containing 10% fetal bovine serum).

-

Centrifuge the cell suspension at 800g for 5 minutes to pellet the cells.

-

-

Cell Culture:

-

Resuspend the cell pellet in a complete growth medium (e.g., Keratinocyte-SFM with supplements, or a specialized corneal epithelial cell medium).

-

Plate the cells onto culture flasks or plates pre-coated with a suitable extracellular matrix, such as a Matrigel matrix or a collagen/fibroblast mixture, which has been shown to support robust HCEC growth.

-

Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Subculturing: When cells reach 70-90% confluency, passage them using Trypsin-EDTA. A seeding density of approximately 5,000 cells/cm² is recommended for new culture vessels.

Induction of Cytokine Production and Treatment

-

Culture HCECs to approximately 80-90% confluency in multi-well plates.

-

Replace the standard growth medium with a basal medium containing the inflammatory stimulus. A common method is to use hyperosmolar medium, created by adding NaCl to the basal medium to achieve a final osmolarity of 400-500 mOsm.

-

Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.

Quantification of Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying secreted cytokines in culture supernatants.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Detection:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Wash again and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP). Incubate for 30-60 minutes.

-

-

Substrate Reaction: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the known standards. Interpolate the cytokine concentrations in the unknown samples from this curve.

Western Blot Analysis of NF-κB Pathway Activation

Western blotting can be used to measure changes in the levels and phosphorylation status of key NF-κB pathway proteins.

-

Cell Lysis: After treatment, wash HCECs with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of NF-κB p65 and IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

-

Secondary Antibody and Detection:

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify changes in protein levels.

Figure 3: Experimental Workflow Diagram.

Conclusion

This compound is a potent anti-inflammatory corticosteroid that effectively suppresses the production of key pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, in human corneal epithelial cells. Its mechanism of action is mediated through the glucocorticoid receptor, leading to the transrepression of the NF-κB signaling pathway, a central hub in ocular surface inflammation. The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate the molecular pharmacology of this compound and other corticosteroids in the context of corneal epithelial cell biology and inflammatory eye diseases.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Rimexolone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Rimexolone, a potent glucocorticoid steroid, in in vitro cell culture experiments. The following protocols and data are intended to facilitate the investigation of its anti-inflammatory and other cellular effects.

This compound is a synthetic glucocorticoid that functions as a glucocorticoid receptor agonist.[1][2] Its primary mechanism of action involves the suppression of inflammatory responses by inhibiting edema, cellular infiltration, and the production of inflammatory mediators.[1] The anti-inflammatory effects of corticosteroids like this compound are mediated through the inhibition of phospholipase A2 by proteins called lipocortins. This, in turn, blocks the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[1] Clinically, it has been used as a 1% ophthalmic suspension for managing ocular inflammation.[3]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

A critical first step in utilizing this compound for in vitro studies is the proper preparation of stock and working solutions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes and serological pipettes

Protocol:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out the desired amount of this compound powder.

-

Dissolve the this compound in a sufficient volume of DMSO to create a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 370.5 g/mol ), dissolve 3.705 mg of the powder in 1 ml of DMSO.

-

Gently vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

In Vitro Anti-Inflammatory Assay in Human Corneal Epithelial Cells

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine secretion in human corneal epithelial cells (HCECs).

Materials:

-

Primary Human Corneal Epithelial Cells (HCECs)

-

Appropriate cell culture medium and supplements

-

Hyperosmolar medium to induce an inflammatory response

-

This compound working solutions

-

ELISA kits for IL-1β, IL-6, IL-8, and TNF-α

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Seed HCECs in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment.

-

Incubate the cells for 24-48 hours.

-

-

Induction of Inflammation and Treatment:

-

Remove the culture medium and replace it with hyperosmolar medium to stimulate the secretion of pro-inflammatory cytokines.

-

Immediately add this compound working solutions at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent like dexamethasone).

-

-

Incubation:

-

Incubate the plate for a predetermined time (e.g., 24 hours) in a CO2 incubator.

-

-

Sample Collection and Analysis:

-

After incubation, collect the cell culture supernatants.

-

Quantify the levels of IL-1β, IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine secretion.

-

Cell Viability Assay

It is essential to determine the cytotoxic effects of this compound on the cell line of interest to ensure that the observed effects are not due to cell death. The MTT assay is a common method for this purpose.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound working solutions

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment:

-

Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

-

-

Incubation:

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Quantitative Data

The following table summarizes the known in vitro efficacy of this compound.

| Cell Type | Assay | Endpoint Measured | IC50 | Reference |

| Human Corneal Epithelial Cells | Anti-inflammatory Assay | Inhibition of IL-1β, IL-6, IL-8, and TNF-α secretion | <10 nM |

Visualizations

Signaling Pathway of this compound

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

References

Application Notes and Protocols for the Preparation of Rimexolone Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of Rimexolone stock solutions for laboratory use. It includes detailed information on the physicochemical properties of this compound, protocols for solubilization, and recommendations for storage and handling. The provided protocols are intended to ensure the accurate and reproducible preparation of this compound solutions for various in-vitro and in-vivo experimental setups.

Physicochemical Properties of this compound

This compound is a synthetic glucocorticoid steroid known for its anti-inflammatory properties.[1] It is a white to off-white, water-insoluble powder.[2][3][4][5] Understanding its physical and chemical characteristics is crucial for proper handling and solution preparation.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₄O₃ | |

| Molecular Weight | 370.53 g/mol | |

| Appearance | White, water-insoluble powder | |

| CAS Number | 49697-38-3 | |

| Melting Point | 258-268 °C |

Solubility

This compound is practically insoluble in water, which necessitates the use of organic solvents to prepare stock solutions for experimental use. The choice of solvent is critical for achieving the desired concentration and ensuring compatibility with downstream applications.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Reference(s) |

| Water | Practically insoluble (1.21e-02 g/L) | Not suitable for preparing stock solutions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for high-concentration stock solutions. | |

| Methanol | Soluble | Used as a solvent in analytical procedures. | |

| Chloroform | Soluble | Used for specific analytical tests (e.g., Specific Rotation, TLC). | |

| Ethanol | Data not available | While not explicitly stated for this compound, other corticosteroids are soluble in ethanol. Compatibility with the experimental system should be verified. |

Recommended Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

-

Solid Compound: The solid powder should be preserved in well-closed containers. For long-term storage, -20°C is recommended, which can maintain stability for at least two years.

-

Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous dilutions should not be stored for more than one day.

Experimental Protocols

5.1 Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.

-

Handle the chemical powder in a fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

5.2 Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

-

This compound powder (MW: 370.53 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 370.53 g/mol x 1000 mg/g = 3.71 mg

-

-

Weighing: Accurately weigh 3.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

-

Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.

5.3 Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the primary stock solution into an appropriate aqueous buffer or cell culture medium.

Important Consideration: this compound is insoluble in water. When diluting the DMSO stock into an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in biological assays and prevent precipitation of the compound.

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in your experimental medium (e.g., PBS, cell culture medium) to achieve the desired final concentration.

-

For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:

-

Add 1 µL of the 10 mM stock solution to 999 µL of the medium.

-

The final DMSO concentration will be 0.1%.

-

-

Mix the working solution thoroughly by gentle inversion or pipetting immediately before adding it to your experimental system.

Visualizations

6.1 Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

Caption: Workflow for preparing this compound solutions.

6.2 Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The binding of this compound to the cytosolic receptor leads to changes in gene transcription, ultimately suppressing inflammatory pathways.

Caption: this compound's glucocorticoid signaling pathway.

References

Rimexolone: A Potent Tool for Dissecting Steroid-Responsive Gene Expression

Application Notes and Protocols for Researchers

Introduction

Rimexolone is a synthetic corticosteroid possessing potent glucocorticoid activity. While clinically utilized for its anti-inflammatory properties, particularly in ophthalmology, its specific and high-affinity binding to the glucocorticoid receptor (GR) makes it a valuable research tool for investigating the molecular mechanisms of steroid-responsive gene expression. These application notes provide detailed protocols for utilizing this compound to study gene transactivation and transrepression, offering insights into the intricate signaling pathways governed by glucocorticoids.

This compound acts as a classic glucocorticoid receptor agonist.[1] Its mechanism of action involves binding to the cytoplasmic GR, leading to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR-ligand complex into the nucleus. Once in the nucleus, this complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR-rimexolone complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of anti-inflammatory and metabolic genes.

-

Transrepression: The GR-rimexolone complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their transcriptional activity.[2]

The ability to modulate these two distinct pathways is a key feature of glucocorticoids. This compound's high affinity for the GR, reported to be even higher than that of dexamethasone, makes it a potent tool for studying these processes. Its metabolites have been shown to be less active or inactive, which can be advantageous in experimental settings by reducing confounding effects.[1]

Data Presentation: Comparative Glucocorticoid Activity

While comprehensive quantitative data for this compound's dose-dependent effects on a wide array of specific genes is not extensively available in public literature, its activity can be benchmarked against well-characterized glucocorticoids like dexamethasone. The following tables provide illustrative quantitative data based on the known activities of potent glucocorticoids in relevant cell-based assays. Researchers can use the protocols provided to generate similar data for this compound.

Table 1: Comparative Potency of Glucocorticoids in Transrepression (NF-κB Inhibition)

This table illustrates the concentration-dependent inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) release, a process regulated by NF-κB, in A549 human lung adenocarcinoma cells.

| Compound | IC50 (M) for GM-CSF Inhibition |

| This compound | Data to be determined experimentally |

| Dexamethasone | 2.2 x 10⁻⁹ |

| Budesonide | 5.0 x 10⁻¹¹ |

| Fluticasone Propionate | 1.8 x 10⁻¹¹ |

Data for dexamethasone, budesonide, and fluticasone propionate are from published studies for comparative purposes.

Table 2: Comparative Potency of Glucocorticoids in Transactivation (GRE-mediated Gene Induction)

This table shows the effective concentration for 50% maximal induction (EC50) of a GRE-driven reporter gene, indicating the potency of transactivation.

| Compound | EC50 (M) for GRE-luciferase Reporter |

| This compound | Data to be determined experimentally |

| Dexamethasone | 1.38 x 10⁻⁹ |

Data for dexamethasone is from published studies for comparative purposes.[1]

Mandatory Visualizations

Caption: Glucocorticoid receptor signaling pathway activated by this compound.

References

Application Notes and Protocols: Assessing Rimexolone Efficacy in a Rabbit Dry Eye Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods and detailed protocols for evaluating the efficacy of Rimexolone in a preclinical rabbit model of dry eye. The following sections detail the induction of dry eye, treatment protocols, and various analytical methods to quantify the therapeutic effects of this compound.

Introduction

Dry eye disease is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, often accompanied by inflammation.[1] Rabbit models are frequently utilized in preclinical ophthalmic research due to the anatomical and physiological similarities of their eyes to humans, including a large corneal surface and abundant tear film.[2] this compound is a potent corticosteroid that functions as a glucocorticoid receptor agonist.[3][4][5] Its mechanism of action involves the inhibition of inflammatory mediators, such as prostaglandins and leukotrienes, by suppressing phospholipase A2 activity. This anti-inflammatory action makes it a candidate for treating the inflammatory aspects of dry eye disease.

This document outlines two primary models for inducing dry eye in rabbits and the subsequent methods for assessing the efficacy of topically administered this compound.

Experimental Models for Dry Eye Induction in Rabbits

Several methods can be used to induce dry eye in rabbits, including dacryoadenectomy, desiccating stress, and topical application of atropine or benzalkonium chloride (BAC). Two common and effective models are the Benzalkonium Chloride (BAC)-induced model and the Concanavalin A (Con A)-induced lacrimal gland inflammation model.

Benzalkonium Chloride (BAC)-Induced Dry Eye Model

BAC is a preservative that, when topically applied, can induce signs of dry eye by causing damage to the cornea and conjunctiva, reducing aqueous tear secretion, and leading to goblet cell loss.

Protocol:

-

Animal Model: Use male New Zealand white rabbits.

-

Induction Agent: Prepare a 0.2% solution of Benzalkonium Chloride (BAC) in a sterile saline solution.

-

Instillation: Topically instill one drop of 0.2% BAC solution into each eye of the rabbit twice daily for five consecutive days.

-

Verification of Dry Eye: Before initiating treatment, confirm the induction of dry eye by assessing the parameters outlined in Section 4.

Concanavalin A (Con A)-Induced Lacrimal Gland Inflammation Model

Injection of the T-lymphocyte mitogen Concanavalin A (Con A) into the lacrimal gland elicits inflammation, leading to clinically relevant signs of dry eye.

Protocol:

-

Animal Model: Use male New Zealand white rabbits.

-

Induction Agent: Prepare a solution of Concanavalin A.

-

Injection: Surgically expose the lacrimal gland and inject it with the Con A solution.

-

Verification of Dry Eye: Monitor the animals daily for signs of dry eye, which typically manifest within one day of the injection.

This compound Treatment Protocol

Protocol:

-

Test Article: Prepare this compound ophthalmic suspensions at various concentrations (e.g., 0.005%, 0.01%, 0.1% w/v). A vehicle control (the formulation without the active ingredient) should also be prepared.

-

Animal Grouping: Divide the rabbits with induced dry eye into treatment groups, including a vehicle control group and groups for each this compound concentration.

-

Dosing Regimen: Administer one drop of the assigned treatment topically to each eye according to the study design (e.g., twice daily).

-

Efficacy Assessment: Conduct the assessments described in Section 4 at baseline (after dry eye induction but before treatment) and at specified time points throughout the treatment period.

Efficacy Assessment Methods

A combination of clinical and histological assessments should be used to evaluate the efficacy of this compound.

Tear Break-Up Time (TBUT)

TBUT is a measure of tear film stability.

Protocol:

-

Instill one drop of sodium fluorescein solution into the conjunctival sac.

-

After the rabbit blinks, observe the tear film under a slit lamp with a cobalt blue filter.

-

Measure the time in seconds from the last blink to the appearance of the first dry spot on the cornea. A shorter TBUT indicates an unstable tear film.

Corneal Staining

This method assesses corneal epithelial integrity.

Protocol:

-

Instill a sterile fluorescein solution into the eye.

-

Gently rinse the eye with a sterile saline solution.

-

Examine the cornea with a slit lamp using a cobalt blue filter.

-

Grade the degree of corneal staining based on a standardized scale (e.g., 0-4).

-

Alternatively, methylene blue dye uptake can be quantified spectrophotometrically to assess corneal injury.

Schirmer's Test

This test measures aqueous tear production.

Protocol:

-

Insert a sterile Schirmer test strip into the lower conjunctival sac at the junction of the middle and outer thirds of the eyelid.

-

Leave the strip in place for a specified time (e.g., 1 minute).

-

Measure the length of the wetted area on the strip in millimeters.